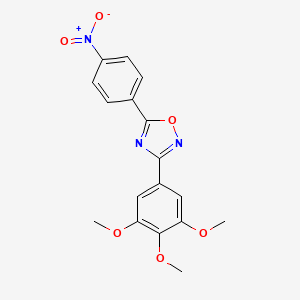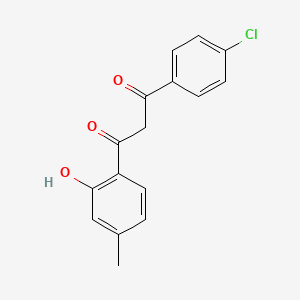![molecular formula C11H13NO3 B4965982 methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4965982.png)
methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate, also known as Methyl MPA, is a synthetic compound that belongs to the class of amphetamines. It is widely used in scientific research for its potential applications in the field of medicine and pharmacology.
Scientific Research Applications
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has been extensively studied for its potential applications in the treatment of various medical conditions. It has been found to have analgesic, anti-inflammatory, and antipyretic properties, which make it a promising candidate for the development of new drugs. methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has also been investigated for its potential use in the treatment of Parkinson's disease, ADHD, and depression.
Mechanism of Action
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It acts as a reuptake inhibitor, which means that it prevents the reabsorption of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in enhanced neurotransmission, which is responsible for the therapeutic effects of methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA.
Biochemical and Physiological Effects:
methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which provides energy for the body. methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has been found to have analgesic effects, which means that it reduces pain perception. It also has anti-inflammatory effects, which reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. It is also relatively stable and can be stored for long periods of time. However, methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA has some limitations for lab experiments. It is highly potent and can be toxic at high doses. It also has a short half-life, which means that its effects are short-lived.
Future Directions
There are several future directions for the study of methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA. One potential area of research is the development of new drugs based on methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA. Another area of research is the investigation of its potential use in the treatment of other medical conditions. Further studies are also needed to determine the optimal dosage and administration of methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA for therapeutic use. Additionally, more research is needed to understand the long-term effects of methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA on the body.
Synthesis Methods
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA is synthesized by the reaction of 4-methylphenylamine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with methyl iodide to form methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate MPA. The purity and yield of the compound can be improved by recrystallization and chromatography techniques.
properties
IUPAC Name |
methyl 3-(4-methylanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-3-5-9(6-4-8)12-10(13)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIYGSHRZIBBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol](/img/structure/B4965906.png)
![(4-biphenylylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4965916.png)


![1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B4965949.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4965954.png)
![methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4965965.png)
![[5-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4965973.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B4965976.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4965992.png)

![4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4966002.png)
![4-hydroxy-3,3-dimethyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B4966005.png)